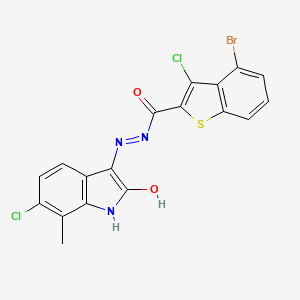![molecular formula C20H28N2O3S B6061752 2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DTBM-MP or DTBM-PE, and it is a member of the piperazine family of compounds. DTBM-MP has been found to have a wide range of biochemical and physiological effects, and it has been studied extensively for its potential use in the treatment of various medical conditions.
作用機序
DTBM-MP acts on various targets in the brain and body, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has been found to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. DTBM-MP also acts on ion channels, including the NMDA receptor and the GABA receptor, which are involved in the regulation of neuronal activity. By modulating the activity of these receptors and channels, DTBM-MP can have a wide range of effects on brain function and behavior.
Biochemical and Physiological Effects
DTBM-MP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. DTBM-MP has also been found to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, leading to increased levels in the brain. Additionally, DTBM-MP has been found to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic plasticity.
実験室実験の利点と制限
DTBM-MP has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research. Additionally, DTBM-MP has been extensively studied, and its effects on various targets and pathways are well understood. However, there are also some limitations to the use of DTBM-MP in lab experiments. It has been found to have some toxicity at high doses, which can limit its use in certain assays. Additionally, the complex nature of its effects on various targets and pathways can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on DTBM-MP. One area of focus is the development of more selective and potent analogs of DTBM-MP that can target specific receptors and pathways. Additionally, there is interest in exploring the potential use of DTBM-MP in the treatment of various medical conditions, including depression, anxiety, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of DTBM-MP, particularly at high doses.
合成法
DTBM-MP can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylmethylamine, followed by the addition of piperazine and reduction with sodium borohydride. Other methods involve the use of different reagents and conditions, but the overall process involves the formation of the piperazine ring and the addition of the thienylmethyl and dimethoxybenzyl groups.
科学的研究の応用
DTBM-MP has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on various biochemical and physiological processes, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of enzymes. These effects make DTBM-MP a promising candidate for the treatment of various medical conditions, including depression, anxiety, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-24-18-5-6-20(25-2)16(12-18)13-21-8-9-22(17(14-21)7-10-23)15-19-4-3-11-26-19/h3-6,11-12,17,23H,7-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESGYCDXEGRRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(C(C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![ethyl 3-(4-fluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6061678.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![2-[(3,5-dimethylphenyl)imino]-5-(3-hydroxy-4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6061699.png)
![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6061702.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6061713.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B6061716.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)
![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)